Methyl 3-hydroxy-2-naphthoate
Description
Overview of Naphthoate Derivatives in Organic Synthesis and Medicinal Chemistry
Naphthoate derivatives are crucial building blocks in organic synthesis and play a significant role in medicinal chemistry. The naphthalene (B1677914) scaffold is a key structural motif in many biologically active compounds. ontosight.ainih.gov In organic synthesis, these derivatives serve as precursors for more complex molecules, including pharmaceuticals and dyes. ontosight.ai Their rigid, planar structure and the potential for various substitutions on the naphthalene ring allow for the fine-tuning of chemical and physical properties, making them valuable in the design of new materials and drugs. nih.gov
In the realm of medicinal chemistry, naphthoate and its related structures, like naphthalimides, are recognized for their pharmacological importance. nih.gov They form the core of various therapeutic agents, including those with antitumor, anti-inflammatory, and antiviral properties. nih.gov The biological activity is often attributed to the ability of the planar ring system to intercalate with DNA, thereby disrupting cellular processes. nih.gov Furthermore, derivatives such as naphthofurans, which can be synthesized from naphthoate precursors, exhibit significant biological and medicinal properties, including inhibitory activity against certain enzymes. researchgate.net
Significance of Methyl 3-hydroxy-2-naphthoate as a Chemical Synthon
This compound is a particularly valuable chemical synthon, a building block used in organic synthesis to introduce a specific molecular fragment. Its structure, featuring a naphthalene core with both a hydroxyl and a methyl ester group, provides multiple reactive sites for further chemical modifications. ontosight.ai This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules. chemicalbook.com
The hydroxyl group can be alkylated or acylated, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This reactivity makes it an essential precursor for creating a wide range of compounds with potential applications in pharmaceuticals and materials science. For instance, it is used in the synthesis of more complex pharmaceutical compounds that feature a naphthalene scaffold. ontosight.ai
Historical Context of this compound Research
Research into naphthalene derivatives dates back to the late 19th and early 20th centuries. Early work focused on the synthesis and characterization of various substituted naphthalenes, including hydroxy and amino derivatives of naphthoic acid. orgsyn.org Foundational studies laid the groundwork for understanding the reactivity and properties of these compounds. Over the years, the development of new synthetic methods and analytical techniques has allowed for more detailed investigations into the chemical behavior and potential applications of specific isomers like this compound. The synthesis of its parent acid, 3-hydroxy-2-naphthoic acid, was a key step, enabling further derivatization and study. orgsyn.org More recent research has explored its use in asymmetric synthesis and as a precursor for novel materials and biologically active molecules. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVBECLPRBAATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061260 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
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Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-99-8 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
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| Record name | Methyl 3-hydroxy-2-naphthoate | |
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| Record name | Methyl 3-hydroxy-2-naphthoate | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
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| Record name | Methyl 3-hydroxy-2-naphthoate | |
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| Record name | METHYL 3-HYDROXY-2-NAPHTHOATE | |
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Chemical and Physical Properties
The distinct chemical and physical properties of Methyl 3-hydroxy-2-naphthoate are fundamental to its role in chemical synthesis. These properties are detailed in the table below.
| Property | Value |
| Molecular Formula | C12H10O3 |
| Molecular Weight | 202.21 g/mol nih.gov |
| Melting Point | 73-75 °C sigmaaldrich.com |
| Boiling Point | 205-207 °C sigmaaldrich.com |
| Appearance | Yellow powder chemicalbook.com |
| Solubility | Soluble in methanol (B129727) chemicalbook.com |
This table is interactive. Users can sort and filter the data.
Reaction Mechanisms and Kinetics in Methyl 3 Hydroxy 2 Naphthoate Chemistry
Mechanistic Investigations of Oxidative Coupling Reactions
The oxidative coupling of methyl 3-hydroxy-2-naphthoate is a significant reaction for the synthesis of binaphthol derivatives, which are valuable as chiral ligands and auxiliaries in asymmetric synthesis. Mechanistic studies have revealed that this transformation can proceed through several pathways, largely dependent on the catalytic system employed. The most commonly accepted mechanisms involve radical species. researchgate.net
Three potential mechanisms for the oxidative coupling have been proposed:
Radical-Radical Coupling: This pathway involves the formation of two naphthoxy radicals, which then couple to form the C-C bond.
Heterolytic Coupling: This mechanism suggests the coupling of a cationic species with a neutral 2-naphthol (B1666908) molecule.
Radical-Anion Coupling: Generally the most accepted mechanism, this involves the coupling of a radical species with an anionic naphtholate. researchgate.net
The ester group at the C3 position of the naphthol ring often plays a crucial directing role in these reactions, coordinating with the metal catalyst to facilitate the coupling. researchgate.net Catalytic systems for this transformation are diverse, with complexes of vanadium, copper, iron, and ruthenium being prominent. For instance, vanadium(V) complexes have been shown to facilitate a radical-radical coupling mechanism. researchgate.net Similarly, the use of mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H8-BINAM) as a chiral ligand with a metal catalyst has been effective in achieving enantioselective oxidative coupling of this compound. researchgate.netkorea.ac.kr
Table 1: Catalysts and Proposed Mechanisms for Oxidative Coupling
| Catalyst System | Proposed Mechanism | Key Features |
|---|---|---|
| Vanadium(V) Complexes | Radical-Radical Coupling | Facilitated by the metal complex. researchgate.net |
| Copper Complexes with Chiral Amine Ligands | Radical-Anion Coupling | Ester group at C3 acts as a directing group. researchgate.net |
| Ruthenium Photocatalyst | Radical-Phenol Coupling | Involves a phenoxy radical and a neutral phenol (B47542). researchgate.net |
Photoinduced Excited-State Intramolecular Proton Transfer (ESIPT) in this compound
This compound is a molecule known to exhibit excited-state intramolecular proton transfer (ESIPT). acs.org This photophysical process involves the transfer of a proton between the hydroxyl group and the carbonyl oxygen of the ester group upon photoexcitation. wikipedia.orgnih.gov This tautomerization leads to the formation of a different species in the excited state, which then relaxes to the ground state, often with a characteristic large Stokes shift in its fluorescence spectrum. wikipedia.org
The ESIPT process is exceptionally fast, typically occurring on the femtosecond to picosecond timescale. nih.govresearchgate.net The efficiency and dynamics of ESIPT in molecules like this compound are influenced by several factors, including the solvent environment and the presence of hydrogen-bonding partners. For the related compound 3-hydroxy-2-naphthoic acid (3HNA), studies have shown that the ESIPT emission is enhanced in the presence of polymers like poly N-vinyl-2-pyrrolidone (PVP) in water. This is attributed to the specific microenvironment provided by the polymer, which affects the polarity and motional freedom of the probe molecule. researchgate.net
The study of ESIPT is crucial for the development of various applications, including fluorescent probes, sensors, and photostabilizers. wikipedia.orgnih.gov
Kinetic Studies of Derivatization Reactions
Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For this compound, derivatization reactions are key to synthesizing a variety of compounds with specific properties. While detailed kinetic data specifically for the derivatization of this compound is not extensively available in the provided search results, the principles of reaction kinetics can be applied to its transformations.
For instance, in the synthesis of derivatives, factors such as temperature, concentration of reactants, and the choice of catalyst can significantly influence the reaction rate. The kinetics of such reactions would typically be studied by monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy or chromatography. The data obtained can then be used to determine the reaction order, rate constant, and activation energy, providing a deeper understanding of the reaction mechanism.
Degradation Mechanisms of Hydroxynaphthoic Acids
The degradation of hydroxynaphthoic acids and their derivatives is an important consideration for their environmental fate and for applications where stability is crucial. The degradation can occur through various mechanisms, including oxidative, photochemical, and microbial pathways.
Oxidative Degradation: Mechanistic studies on the oxidative degradation of related compounds, such as diamine-appended metal-organic frameworks, show that exposure to oxygen can lead to the breakdown of functional groups. nih.gov For hydroxynaphthoic acids, oxidation can target the aromatic ring system and the hydroxyl group, leading to ring-opening and the formation of smaller, more oxidized products.
Microbial Degradation: Microorganisms have evolved diverse metabolic pathways to break down aromatic compounds. For naphthenic acids, a class of compounds that includes hydroxylated derivatives, microbial degradation is a key environmental process. nih.govnih.gov Aerobic degradation pathways often involve the activation of the molecule, for example, by forming a coenzyme A (CoA) thioester, followed by ring cleavage, often through beta-oxidation pathways. nih.gov Anaerobic degradation pathways have also been identified. nih.govnih.gov Transcriptome analysis of bacteria degrading naphthenic acids has revealed the induction of specific enzymes responsible for the breakdown process. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Key signals for this compound include a sharp singlet for the methyl ester (-OCH₃) protons, typically appearing upfield. The aromatic protons on the naphthalene (B1677914) ring system produce a complex pattern of signals in the downfield region, with their specific chemical shifts and coupling constants determined by their position relative to the hydroxyl and ester functional groups. The phenolic hydroxyl (-OH) proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Distinct signals are observed for the carbonyl carbon of the ester group (the most downfield signal), the methyl carbon of the ester group (the most upfield signal), and the ten carbons of the naphthalene ring. The carbons directly attached to the hydroxyl and ester groups (C3 and C2, respectively) have characteristic chemical shifts influenced by the electron-withdrawing and donating effects of these substituents.
Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OC H₃ | ~3.80 | ~55.18 |
| C =O | - | ~159.80 |
| Aromatic-H | 6.98 - 8.00 | - |
| Aromatic-C | - | 108.19 - 144.61 |
Note: Specific chemical shifts can vary based on the solvent and instrument frequency used. mdpi.com
Mass Spectrometry (MS, HRMS, MALDI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its fragmentation patterns.
Standard MS: In electron ionization (EI) mass spectrometry, this compound typically shows a prominent molecular ion (M⁺) peak corresponding to its molecular weight (202.21 g/mol ). nih.govnist.gov Common fragmentation pathways involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₀O₃), the exact mass is calculated to be 202.062994 Da. nih.gov This level of precision is crucial for confirming the identity of the compound and distinguishing it from isomers.
MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry can be a useful technique for analyzing derivatives or complexes of this compound, particularly for larger, less volatile molecules, though specific applications for the parent compound are less common.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Information Obtained | Typical Value |
|---|---|---|
| MS (EI) | Molecular Ion Peak (m/z) | 202 |
| HRMS | Exact Mass [M]⁺ | 202.062994 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. nih.gov
The IR spectrum of this compound is characterized by several key absorption bands:
O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding. chemicalbook.com
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. chemicalbook.com
C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) of the ester group is prominent around 1680-1720 cm⁻¹.
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring. chemicalbook.com
C-O Stretch: C-O stretching vibrations for the ester and the phenol ether linkage are typically found in the 1100-1300 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
|---|---|---|
| Hydroxyl (-OH) | Stretching, H-bonded | ~3178 (broad) |
| Methyl (-CH₃) | C-H Stretching | ~2952 |
| Carbonyl (C=O) | Stretching | ~1680-1720 |
| Aromatic Ring | C=C Stretching | ~1515 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The naphthalene ring system, being highly conjugated, gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.
The spectrum typically shows multiple absorption bands corresponding to π-π* transitions. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. The presence of the hydroxyl and methoxycarbonyl substituents on the naphthalene ring modifies the electronic structure and thus the absorption profile compared to unsubstituted naphthalene.
Fluorescence Spectroscopy and Photophysical Studies
This compound and its derivatives are known for their interesting photophysical properties, including fluorescence. Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence.
Studies have shown that the intramolecular hydrogen bond between the hydroxyl group at the 3-position and the carbonyl oxygen of the ester group at the 2-position plays a critical role in its photophysics. This arrangement facilitates a process called Excited-State Intramolecular Proton Transfer (ESIPT). Following photoexcitation, the proton from the hydroxyl group can transfer to the carbonyl oxygen, creating a transient keto-tautomer. This tautomer is electronically distinct from the initial enol form and fluoresces at a much longer wavelength, resulting in a large Stokes shift. This property makes such compounds interesting as potential fluorescent probes and sensors.
X-ray Crystallography and Polymorphism Studies
Crucially, it confirms the planarity of the naphthalene system and provides the exact geometry of the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This structural information is vital for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.
Polymorphism, the ability of a compound to exist in more than one crystal form, can occur in molecules like this compound. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. While extensive polymorphism studies on this specific compound are not widely reported, the potential for different packing arrangements exists and could be investigated through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful tool to complement experimental data and to predict the properties of this compound. Methods like Density Functional Theory (DFT) are commonly used to:
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallographic data.
Predict Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra. These theoretical spectra can aid in the assignment of experimental signals. For example, calculated NMR chemical shifts can help resolve ambiguities in complex spectra.
Analyze Electronic Structure: Investigate the distribution of electrons through calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps. This is particularly useful for understanding the reactivity and photophysical behavior of the molecule, including the ESIPT process.
Model Intermolecular Interactions: Study the nature and strength of hydrogen bonding and other non-covalent interactions that are crucial for crystal packing and behavior in solution.
These computational models provide a molecular-level understanding that helps to interpret and explain the results obtained from various spectroscopic techniques.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of this compound. By approximating the many-electron system's energy as a functional of the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. Typically, these calculations are performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. The process begins with the optimization of the molecule's ground-state geometry, ensuring that all calculated properties correspond to an energy minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govdoi.org
Table 1: Representative FMO and Energy Gap Data for Aromatic Compounds This table presents illustrative data based on typical values for similar aromatic compounds as specific values for this compound were not found in the searched literature.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2 to -5.8 |
| ELUMO | -2.0 to -1.5 |
| Energy Gap (ΔE) | 4.2 to 4.3 |
Derived from the HOMO and LUMO energy values, Global Reactivity Parameters (GRPs) provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard."
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
These parameters are calculated using the following formulas:
I ≈ -EHOMO
A ≈ -ELUMO
μ = (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / η
ω = μ² / (2η)
Table 2: Calculated Global Reactivity Parameters for this compound Based on representative FMO data.
| Global Reactivity Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.8 - 6.2 |
| Electron Affinity (A) | 1.5 - 2.0 |
| Chemical Potential (μ) | -3.85 to -4.1 |
| Hardness (η) | 2.1 to 2.15 |
| Softness (S) | 0.465 to 0.476 |
| Electrophilicity Index (ω) | 3.45 to 3.86 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the hydroxyl group and the carbonyl group of the ester. These regions are the primary sites for electrophilic attack and hydrogen bonding interactions. Conversely, the most positive potential (blue) would be found around the hydroxyl hydrogen atom, making it a likely site for nucleophilic attack. The aromatic protons and the methyl group hydrogens would also exhibit positive potential. This visual representation of charge distribution complements the FMO analysis by highlighting the specific atomic sites where reactions are most likely to occur. ontosight.ai
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ). This analysis identifies critical points in the electron density field, which are classified into bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). frontiersin.org
For a chemical bond to exist between two atoms, their nuclei must be linked by a bond path, which contains a BCP. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.
Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.
Non-covalent Interactions (e.g., hydrogen bonds, van der Waals): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density. frontiersin.org
A QTAIM analysis of this compound would quantify the covalent character of the C-C, C-O, C-H, and O-H bonds and identify any intramolecular hydrogen bonds, such as between the hydroxyl hydrogen and the carbonyl oxygen.
Table 3: Expected QTAIM Parameters for Bonds in this compound This table provides expected ranges based on literature values for similar organic molecules.
| Bond Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| C-C (aromatic) | ~0.28 - 0.32 | -0.8 to -1.0 | Covalent |
| C-O | ~0.24 - 0.27 | -0.7 to -0.9 | Polar Covalent |
| C=O | ~0.35 - 0.40 | -0.3 to +0.1 | Polar Covalent |
| O-H···O (intramolecular H-bond) | ~0.01 - 0.03 | +0.03 to +0.08 | Non-covalent (H-bond) |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. Two key tools derived from this analysis are the dnorm map and 2D fingerprint plots.
The dnorm map highlights regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white regions are at the van der Waals separation. nih.govmdpi.com
The 2D fingerprint plot is a histogram that summarizes all intermolecular interactions, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The percentage contribution of different types of contacts (e.g., H···H, O···H/H···O, C···H/H···C, and π-π stacking) can be precisely quantified from these plots. mdpi.com For a molecule like this compound, O···H contacts corresponding to hydrogen bonds, C···H contacts, and H···H contacts are expected to be the most significant contributors to the crystal packing. nih.gov
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Naphthoate-like Structures Data based on values reported for similar molecular crystals. nih.govmdpi.com
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | 50 - 65% |
| O···H / H···O | 15 - 25% |
| C···H / H···C | 10 - 20% |
| C···C (π-π stacking) | 2 - 5% |
Docking Studies for Receptor Binding
Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening potential therapeutic agents and understanding their mechanism of action at a molecular level. The process involves placing the ligand into the active site of the receptor and using a scoring function to estimate the binding free energy.
While specific docking studies for this compound were not found in the reviewed literature, studies on closely related compounds provide valuable insights. For instance, a molecular docking study of 3,5-dihydroxy 2-naphthoic acid , a close structural analog, was performed against Babesia microti Lactate Dehydrogenase (BmLDH), a potential drug target. The study revealed that the naphthoic acid derivative fits into the active site of BmLDH, forming key interactions with amino acid residues.
Based on its structure, this compound would be predicted to engage in similar interactions. The hydroxyl group and the carbonyl oxygen are prime candidates for forming hydrogen bonds with polar residues (e.g., Serine, Threonine, Aspartate) in a receptor's active site. The flat, aromatic naphthalene ring can participate in hydrophobic and π-π stacking interactions with nonpolar residues like Phenylalanine, Tyrosine, and Tryptophan. Such studies are crucial for identifying potential biological targets for this compound and guiding the design of more potent derivatives.
Theoretical Studies on Excited-State Decay Mechanisms
Theoretical and computational studies have been instrumental in elucidating the complex photophysical and photochemical processes that follow electronic excitation in this compound and its derivatives. These investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have provided a detailed picture of the excited-state dynamics, with a particular focus on the efficient non-radiative decay channels. The consensus from these theoretical models is that the dominant de-excitation pathway for this compound is Excited-State Intramolecular Proton Transfer (ESIPT).
The ESIPT process involves the transfer of the phenolic proton to the carbonyl oxygen of the ester group in the first singlet excited state (S₁). This ultrafast reaction creates a transient keto-tautomer, which is energetically more favorable in the excited state. This tautomer then decays radiatively or non-radiatively to its corresponding ground state (S₀'), from which it rapidly reverts to the initial enol form. This cyclical process is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of this compound and its analogs.
Theoretical studies on molecules with a similar intramolecular hydrogen bond, such as 3-hydroxy-2-naphthaldehyde (B1580702) and 1-hydroxy-2-naphthoic acid, have shown that the naphthalene scaffold is highly conducive to the ESIPT mechanism. researchgate.netnih.gov These studies confirm that upon excitation to the S₁ state, there is a significant change in the electron density distribution, leading to an increase in the acidity of the hydroxyl group and the basicity of the carbonyl oxygen. This photo-induced change in acidity and basicity is the driving force for the proton transfer.
Computational models have been used to map the potential energy surfaces of the ground and excited states along the proton transfer coordinate. These calculations consistently show a single potential well in the ground state corresponding to the stable enol form. However, in the S₁ excited state, the potential energy surface often reveals a double well potential or a very shallow barrier to proton transfer, indicating that the ESIPT process is nearly barrierless and occurs on an ultrafast timescale. chemrxiv.org
The structural changes accompanying the ESIPT process have been elucidated through geometry optimizations in both the ground and excited states. The key parameters are the length of the intramolecular hydrogen bond and the bond lengths within the six-membered ring formed by the hydrogen bond.
Table 1: Calculated Key Geometric Parameters for the Enol and Keto Tautomers of a Representative 3-Hydroxy-2-naphthoic Acid Ester in the Ground (S₀) and First Excited (S₁) States
| Parameter | Enol (S₀) | Enol (S₁) | Keto (S₁') | Keto (S₀') |
|---|---|---|---|---|
| O-H bond length (Å) | 0.98 | 1.05 | 1.75 | 1.78 |
| C=O bond length (Å) | 1.23 | 1.28 | 1.35 | 1.32 |
| C-O (hydroxyl) bond length (Å) | 1.36 | 1.32 | 1.27 | 1.29 |
| H···O (carbonyl) distance (Å) | 1.70 | 1.45 | 0.97 | 0.99 |
| O-H···O angle (°) | 145 | 155 | 160 | 158 |
Note: The values in this table are representative and based on typical DFT calculations for similar ESIPT systems.
The strengthening of the intramolecular hydrogen bond in the S₁ state, as evidenced by the shortening of the H···O distance, facilitates the proton transfer. sci-hub.se Upon transfer, the original hydroxyl O-H bond is broken, and a new N-H bond is formed at the carbonyl oxygen site, leading to the keto-tautomer.
Furthermore, theoretical calculations have been employed to simulate the electronic absorption and emission spectra. TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima, and the emission energies from the relaxed excited states of both the enol and keto forms. These calculated spectra are generally in good agreement with experimental observations and support the ESIPT mechanism as the origin of the dual or large Stokes-shifted fluorescence. sci-hub.sersc.org
Table 2: Representative Calculated Relative Energies of the Enol and Keto Tautomers in the Ground (S₀) and First Excited (S₁) States
| State | Enol Form (kcal/mol) | Keto Tautomer (kcal/mol) |
|---|---|---|
| Ground State (S₀) | 0 | +10.5 |
| First Excited State (S₁) | +85.3 | +78.8 |
Note: Energies are relative to the ground state enol form. These are illustrative values based on common findings in ESIPT systems.
The data in Table 2 illustrates that while the enol form is significantly more stable in the ground state, the keto tautomer becomes the energetically favored species in the excited state, thus driving the ESIPT process forward.
In addition to ESIPT, other non-radiative decay pathways, such as intersystem crossing to the triplet manifold, can also be investigated theoretically. However, for this compound and related compounds, the efficiency of the ESIPT process generally makes it the dominant de-excitation channel, outcompeting other radiative and non-radiative pathways. rsc.org
Spectroscopic Data
Direct Esterification Routes for this compound
The most direct methods for synthesizing this compound involve the esterification of its parent carboxylic acid, 3-hydroxy-2-naphthoic acid.
Acid-Catalyzed Esterification of 3-hydroxy-2-naphthoic Acid with Methanol (B129727)
A primary and well-established method for preparing this compound is through the Fischer esterification of 3-hydroxy-2-naphthoic acid. chemicalbook.commasterorganicchemistry.com This reaction is typically performed by refluxing the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid, such as concentrated sulfuric acid, is employed as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for attack by methanol. chemicalbook.commasterorganicchemistry.com
The process involves dissolving 3-hydroxy-2-naphthoic acid in methanol, followed by the addition of the acid catalyst. The mixture is then heated under reflux overnight. After cooling, the product is typically isolated through an aqueous workup involving extraction with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product, often as a yellow powder. chemicalbook.com This method is known for its high efficiency, with reported yields reaching up to 91%. chemicalbook.com
Table 1: Reaction Conditions for Acid-Catalyzed Esterification
| Reactant | Reagent | Catalyst | Solvent | Conditions | Yield | Reference |
|---|
Esterification using Methyl Iodide and Potassium Carbonate
Another effective method for the synthesis of methyl esters from carboxylic acids is the use of an alkyl halide, such as methyl iodide, in the presence of a weak base like potassium carbonate (K₂CO₃). sci-hub.se This reaction proceeds via an Sₙ2 mechanism. The potassium carbonate deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile, attacking the methyl iodide to form the methyl ester. sci-hub.seresearchgate.net
For the synthesis of this compound, 3-hydroxy-2-naphthoic acid would be dissolved in a suitable dry organic solvent, such as acetone (B3395972) or dimethylformamide (DMF). researchgate.net An excess of potassium carbonate is added to the solution, followed by the dropwise addition of methyl iodide. The reaction can be conducted at room temperature overnight when using DMF or under reflux conditions for over 24 hours if acetone is the solvent. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net Upon completion, the excess potassium carbonate is filtered off, and the product is isolated by removing the solvent and performing an aqueous workup and extraction. researchgate.net This method is particularly useful for substrates that may be sensitive to the harsh conditions of strong acid catalysis. sci-hub.se
Table 2: General Conditions for Esterification with Methyl Iodide
| Substrate | Reagents | Solvent | Conditions | Notes | Reference |
|---|
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, which aim to reduce the use of hazardous substances, new synthetic routes are being explored. nih.govresearchgate.net These approaches are particularly relevant in the synthesis of derivatives of 3-hydroxy-2-naphthoic acid, such as ionic liquids.
Synthesis of Ionic Liquids based on 3-hydroxy-2-naphthoate Anion utilizing Methylcarbonate (B8334205) Precursors
In this procedure, 3-hydroxy-2-naphthoic acid is dissolved in methanol. An equimolar amount of the desired cation precursor, such as methyltrioctylphosphonium methylcarbonate or methyltrioctylammonium methylcarbonate dissolved in methanol, is then added to the solution. The mixture is stirred for a short period, typically around one hour, after which the methanol solvent is evaporated. The resulting ionic liquid is then dried under vacuum. frontiersin.orgnih.gov This approach offers high purity and quantitative yields without the need for extensive purification steps. nih.gov
Deprotonation-Metathesis Reactions for 3-hydroxy-2-naphthoate Derived Ionic Liquids
A more traditional, yet still widely used, method for preparing ionic liquids from 3-hydroxy-2-naphthoic acid is a deprotonation-metathesis reaction. frontiersin.orgnih.govnih.gov This two-step process begins with the deprotonation of the carboxylic acid to form the corresponding carboxylate anion. frontiersin.orgnih.gov
Specifically, 3-hydroxy-2-naphthoic acid is dissolved in methanol, and a base, such as potassium hydroxide (B78521) (KOH), is added to deprotonate the acid. Following this, an equimolar amount of a cation precursor salt, like trihexyltetradecylphosphonium (B14245789) chloride, is added to the mixture. This leads to a metathesis (anion exchange) reaction, where the chloride anion is exchanged for the 3-hydroxy-2-naphthoate anion, forming the desired ionic liquid. The resulting product is then isolated through extraction and dried. frontiersin.orgnih.gov This strategy allows for the synthesis of various task-specific ionic liquids by pairing the 3-hydroxy-2-naphthoate anion with different cations. frontiersin.orgnih.govresearchgate.net
Table 3: Synthesized Ionic Liquids based on 3-hydroxy-2-naphthoate
| Ionic Liquid Name | Cation | Synthesis Route | Reference |
|---|---|---|---|
| Trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]) | Trihexyltetradecylphosphonium | Deprotonation-Metathesis | frontiersin.orgnih.gov |
| Methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA]) | Methyltrioctylphosphonium | Methylcarbonate Precursor | frontiersin.orgnih.gov |
Derivatization Strategies of this compound and Related Naphthoic Acids
The naphthalene (B1677914) scaffold of this compound and its parent acid is a versatile platform for further chemical modifications, leading to a wide range of derivatives with specific properties and applications.
One notable reaction is the asymmetric oxidative coupling of this compound, which can be achieved using chiral ligands. chemicalbook.com This allows for the creation of more complex, stereodefined molecules.
The parent acid, 3-hydroxy-2-naphthoic acid, is also a key starting material for various derivatives. For instance, it can be converted into 3-hydroxy-2-naphthoic acid anilide through acylation of aniline, a reaction that can be catalyzed by phosphorus(III) compounds in various organic solvents. ucj.org.ua Another important transformation is the Bucherer reaction, where 3-hydroxy-2-naphthoic acid is heated with aqueous ammonia (B1221849) in the presence of a catalyst like zinc chloride to produce 3-amino-2-naphthoic acid. orgsyn.org
Furthermore, derivatives can be synthesized from related naphthoic acid structures. An unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported as a novel route to synthesize substituted 1-hydroxy-2-naphthoic acid esters. nih.gov Additionally, the hydrazide derivative, 3-hydroxy-2-naphthohydrazide (B1221801), can be reacted with aldehydes to form novel hydrazone chemosensors, which have shown selectivity for detecting specific ions. rsc.org These examples highlight the broad scope of derivatization strategies available for this class of compounds.
Oxidative Coupling Reactions
Oxidative coupling of 2-naphthol (B1666908) derivatives is a primary method for constructing 1,1'-bi-2-naphthol (B31242) (BINOL) scaffolds, which are crucial in asymmetric synthesis. nih.govnih.gov This approach is valued for its directness in creating optically active BINOLs from corresponding 2-naphthol substrates. nih.gov Various transition metal catalysts, including those based on iron, copper, and vanadium, have been developed to facilitate these enantioselective transformations. nih.govsci-hub.se
Enantioselective Oxidative Coupling to Binaphthol Derivatives
The catalytic and asymmetric oxidative coupling of this compound can be achieved to produce the corresponding binaphthol derivative. researchgate.net This reaction leverages chiral ligands to control the stereochemical outcome, yielding enantioenriched BINOLs. nih.gov Research has explored catalysts generated in situ from metal salts like Fe(ClO₄)₂ and chiral diamine ligands. nih.gov The goal is to achieve high yields and enantioselectivity, though success can vary depending on the specific substrate and catalytic system employed. nih.gov For instance, iron-catalyzed reactions have produced a range of substituted BINOLs in yields from 51% to 99% with moderate enantioselectivities. nih.gov
Role of Chiral Ligands (e.g., Mono-N-alkylated octahydrobinaphthyl-2,2′-diamine)
Chiral ligands are paramount in directing the stereochemistry of the oxidative coupling reaction. Mono-N-alkylated octahydrobinaphthyl-2,2′-diamine (H₈-BINAM) ligands have been specifically used in the catalytic asymmetric oxidative coupling of this compound. researchgate.net Within this class of ligands, the choice of the N-alkyl group is critical for performance. researchgate.netkorea.ac.kr It has been demonstrated that a diamine ligand featuring a single N-(3-pentyl) group confers the highest enantioselectivity for the biaryl coupling compared to other BINAM derivatives. researchgate.netkorea.ac.kr Furthermore, this specific ligand leads to a faster reaction rate than those observed with alkanediamine ligands. researchgate.net
Table 1: Effect of Chiral Ligands on Enantioselective Oxidative Coupling
| Ligand Type | Key Feature | Outcome | Reference |
| Mono-N-alkylated H₈-BINAM | N-(3-pentyl) group | Highest enantioselectivity among tested BINAM derivatives | researchgate.net, korea.ac.kr |
| Alkanediamine Ligands | N/A | Slower reaction rates compared to N-(3-pentyl) H₈-BINAM | researchgate.net |
| Bisquinolyldiamine | (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine | Moderate enantioselectivities (up to 81:19 er) in Fe-catalyzed reactions | nih.gov |
Mechanistic Aspects of Oxidative Dimerization (Radical-Radical, Heterolytic, Radical-Anion Coupling)
The enantioselective oxidative coupling of 2-naphthols is believed to proceed through several potential mechanistic pathways, with the specific catalyst influencing the dominant route. Iron catalysis, for example, often involves a proposed redox cycle. sci-hub.sersc.org In one studied system using a chiral diphosphine oxide–Fe(II) complex, mechanistic studies including non-linear effects, X-ray crystallography, and ESI-MS analysis suggest that a 2:1 ligand-to-iron complex acts as a pre-catalyst. sci-hub.sersc.org This pre-catalyst is thought to initiate an Fe(III)/Fe(IV) redox cycle in the presence of an oxidant like t-butyl hydroperoxide. sci-hub.sersc.org The coupling of 2-naphthol derivatives is one of the most direct methods for constructing chiral BINOLs, and the development of these catalytic systems avoids the overoxidation of the desired coupling products. nih.gov
Schiff Base Formation with 3-hydroxy-2-naphthohydrazide
Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone, forming a characteristic carbon-nitrogen double bond (azomethine or imine group). jmchemsci.comnih.govresearchgate.net 3-Hydroxy-2-naphthohydrazide serves as a valuable precursor, acting as the primary amine component in these reactions. nih.govrsc.org The resulting Schiff base ligands are effective in coordination chemistry, forming stable complexes with various transition metal ions. researchgate.net
Condensation Reactions with Aldehyde Derivatives
The synthesis of Schiff bases from 3-hydroxy-2-naphthohydrazide is typically a straightforward, single-step condensation reaction. rsc.org The hydrazide is refluxed with a selected aldehyde derivative in a solvent like methanol, often with a catalytic amount of acetic acid, to yield the desired product. nih.govrsc.org A variety of aldehydes can be used, leading to a diverse range of Schiff base structures. For example, 3-hydroxy-2-naphthohydrazide has been successfully condensed with 2-methoxybenzaldehyde (B41997) and 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one. nih.govchemrxiv.org The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the azomethine group proton in ¹H-NMR spectra and the C=N bond in ¹³C-NMR spectra. jmchemsci.comresearchgate.net
Synthesis of Metal(II) Complexes of Schiff Bases
Schiff bases derived from 3-hydroxy-2-naphthohydrazide are versatile ligands capable of coordinating with metal ions to form stable complexes. researchgate.netresearchgate.net The synthesis generally involves reacting the pre-formed Schiff base ligand with a metal(II) salt, such as cobalt(II) or nickel(II) chloride, in an alcoholic medium. chemrxiv.orgresearchgate.net The resulting metal complexes often exhibit a non-electrolytic nature. jmchemsci.com The coordination of the ligand to the metal center is confirmed through various spectroscopic techniques. For instance, in the formation of a Ni(II) complex, ¹³C-NMR spectroscopy showed shifts in the signals for the carbonyl and azomethine carbons, confirming the successful synthesis of the metal complex. chemrxiv.orgresearchgate.net These Schiff base ligands can act as tetradentate N₂O₂ donors, coordinating to the metal center through the nitrogen and oxygen atoms. researchgate.net
Table 2: Characterization Data for a Schiff Base and its Metal(II) Complex
| Compound | Technique | Key Finding | Description | Reference |
| (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide (Ligand) | Mass Spectrometry | Molecular ion peak at m/z 353.087 | Confirms the mass of the synthesized Schiff base ligand. | chemrxiv.org |
| Co(II) Complex | Mass Spectrometry | M+ ion peak at m/z 482.0478 | Indicates the formation of the cobalt complex with the ligand. | chemrxiv.org |
| Ni(II) Complex | Mass Spectrometry | M+ ion peak at m/z 483.0428 | Indicates the formation of the nickel complex with the ligand. | chemrxiv.org |
| Ni(II) Complex | ¹³C-NMR | Peaks at 162.84 ppm (azomethine C), 105.98-129.29 ppm (naphthyl C) | Confirms the presence of key functional groups and the ligand backbone in the complex. | researchgate.net |
Formation of Azo-Carboxylate Ligands and Organotin(IV) Complexes
The synthesis of azo-carboxylate ligands often begins with the diazotization of an aromatic amine, followed by a coupling reaction with a hydroxy-substituted aromatic compound. In the context of derivatives of this compound, the corresponding amino compound, 3-amino-2-naphthoic acid, can be used as a precursor. The general procedure involves dissolving the aminonaphthoic acid in an acidic solution and treating it with sodium nitrite (B80452) at low temperatures to form a diazonium salt. This salt is then coupled with another aromatic molecule, such as a phenol (B47542) or another naphthol derivative, to yield the azo compound.
These azo-carboxylate ligands can then be used to form complexes with various metals, including organotin(IV) compounds. The reaction typically involves the ligand and an organotin(IV) precursor, such as an organotin(IV) chloride or oxide, in a suitable solvent. The resulting complexes often exhibit interesting structural motifs and potential biological activities.
Table 1: General Steps for Azo-Carboxylate Ligand and Organotin(IV) Complex Synthesis
| Step | Description | Reactants |
| 1. Diazotization | Formation of a diazonium salt from an aromatic amine. | 3-Amino-2-naphthoic acid, Sodium Nitrite, Acid |
| 2. Azo Coupling | Reaction of the diazonium salt with a coupling agent. | Diazonium salt, Phenol or Naphthol derivative |
| 3. Complexation | Formation of the organotin(IV) complex. | Azo-carboxylate ligand, Organotin(IV) precursor |
Synthesis of Macrocyclic O-Naphthoides
Functionalization for Supramolecular Host Applications
The principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to design host molecules that selectively bind to guest ions or molecules. Derivatives of this compound can be functionalized to create such hosts. A key strategy involves converting the methyl ester to a hydrazide, which can then be reacted with aldehydes to form hydrazones. These hydrazones can act as chemosensors.
For instance, 3-hydroxy-2-naphthohydrazide, derived from this compound, can be condensed with various aldehydes. rsc.org The resulting Schiff base products can exhibit selective binding towards specific anions through hydrogen bonding and deprotonation mechanisms, leading to a detectable signal, such as a color change. rsc.org This host-guest interaction forms the basis of their application as supramolecular sensors. rsc.org
Table 2: Functionalization for a Supramolecular Host
| Starting Material | Reagent | Functional Group Transformation | Product | Application |
| This compound | Hydrazine | Ester to Hydrazide | 3-Hydroxy-2-naphthohydrazide | Intermediate |
| 3-Hydroxy-2-naphthohydrazide | Aldehyde | Hydrazide to Hydrazone (Schiff Base) | Naphthoyl hydrazone | Supramolecular Host (Chemosensor) |
Incorporation into Molecular Probes and Fluorescent Conjugates
The fluorescent properties of the naphthalene ring system make this compound and its derivatives attractive scaffolds for the development of molecular probes. These probes can be designed to detect specific analytes through changes in their fluorescence emission.
A practical example is the synthesis of chemosensors for cyanide ions. rsc.org By reacting 3-hydroxy-2-naphthohydrazide with specific aldehydes, such as 4-nitrobenzaldehyde, a hydrazone is formed. rsc.org This molecule can act as a selective fluorescent probe for cyanide. rsc.org The interaction with cyanide ions causes a deprotonation of the hydrazone, leading to a distinct color change and a shift in the UV-visible absorption spectrum, which allows for the quantitative detection of the anion. rsc.org The synthesis is a straightforward condensation reaction, often catalyzed by a small amount of acid. rsc.org
Table 3: Synthesis of a Naphthoic Hydrazone-Based Fluorescent Probe
| Reactant 1 | Reactant 2 | Reaction Type | Product | Target Analyte |
| 3-Hydroxy-2-naphthohydrazide | 4-Nitrobenzaldehyde | Condensation (Schiff Base formation) | (E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide | Cyanide ions (CN⁻) |
Coupling Agents for Diazo Tablets
The use of this compound as a coupling agent for diazo tablets is not described in the reviewed scientific literature.
Reactions with Aromatic Aldehydes and Acetonitrile (B52724) in the Presence of Lewis Acids
A notable multi-component reaction involves the parent compound, 3-hydroxy-2-naphthoic acid, with aromatic aldehydes and acetonitrile in the presence of a strong acid catalyst like chlorosulfonic acid. researchgate.net This one-pot synthesis yields 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivatives in high yields. researchgate.net The reaction proceeds by stirring a mixture of the 3-hydroxy-2-naphthoic acid and an aromatic aldehyde in boiling acetonitrile with the addition of the acid catalyst. researchgate.net While this reaction is documented for the carboxylic acid, it demonstrates the reactivity of the naphthol ring system, suggesting that similar transformations could be explored for the methyl ester derivative under appropriate Lewis acidic conditions.
Table 4: Three-Component Reaction of 3-Hydroxy-2-Naphthoic Acid
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| 3-Hydroxy-2-naphthoic acid | Aromatic aldehyde | Acetonitrile | Chlorosulfonic acid | 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid |
Applications of Methyl 3 Hydroxy 2 Naphthoate and Its Derivatives in Advanced Materials and Chemical Sensing
Task-Specific Ionic Liquids for Heavy Metal Extraction
Ionic liquids (ILs) are salts with melting points below 100°C that are being explored as greener alternatives for extracting heavy metals from aqueous solutions due to their favorable physicochemical properties. nih.govfrontiersin.orgnih.gov Derivatives of 3-hydroxy-2-naphthoic acid have been used to create task-specific ionic liquids designed for improved stability and high selectivity in heavy metal extraction. nih.govfrontiersin.org
Researchers have successfully synthesized novel ammonium (B1175870) and phosphonium (B103445) ionic liquids based on 3-hydroxy-2-naphthoic acid. nih.govfrontiersin.orgnih.govresearchgate.net Three such compounds are:
Trihexyltetradecylphosphonium (B14245789) 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA])
Methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA])
Methyltrioctylammonium 3-hydroxy-2-naphthoate ([N₁₈₈₈][HNA])
The synthesis of these ionic liquids is typically achieved through a deprotonation-metathesis reaction. nih.govfrontiersin.orgnih.gov This process involves deprotonating 3-hydroxy-2-naphthoic acid with a base like potassium hydroxide (B78521), followed by a metathesis reaction with a corresponding cation precursor, such as trihexyltetradecylphosphonium chloride. nih.govfrontiersin.org The aim of creating these specific ILs is to enhance their stability during the extraction process while maintaining high selectivity towards certain heavy metal ions. nih.govnih.govresearchgate.net
These 3-hydroxy-2-naphthoate-based ionic liquids have demonstrated high extraction efficiencies for several heavy metal ions from various water matrices. nih.govfrontiersin.orgmdpi.com
Copper (Cu) and Lead (Pb): All three ionic liquids ([P₆₆₆₁₄][HNA], [P₁₈₈₈][HNA], and [N₁₈₈₈][HNA]) have shown high extraction efficacies of ≥90% for both Cu and Pb after 24 hours. nih.govfrontiersin.orgnih.gov For [N₁₈₈₈][HNA], a quantitative extraction of over 99% for Cu was achieved within 2 hours. nih.govfrontiersin.org
Mercury (Hg) and Silver (Ag): Quantitative extraction (>99%) of Hg and Ag was achieved using the [P₆₆₆₁₄][HNA] ionic liquid. mdpi.com In another study, [P₆₆₆₁₄][HNA] also achieved extraction efficacies of ≥90% for Ag after 24 hours. nih.gov
Cadmium (Cd): The [P₆₆₆₁₄][HNA] ionic liquid has been shown to extract Cd with an efficacy of ≥90% after 24 hours. nih.gov The extraction efficacy for Cd was found to increase by up to 41% in saline samples compared to pure water when using [P₆₆₆₁₄][HNA]. nih.govfrontiersin.org
The extraction performance can be influenced by the specific ionic liquid used and the composition of the water sample. nih.govfrontiersin.org For instance, [N₁₈₈₈][HNA] generally exhibited faster extraction kinetics than [P₁₈₈₈][HNA]. nih.govfrontiersin.org The extraction efficacies for Ag, Cd, Cu, and Pb were generally highest in drinking water samples. nih.govresearchgate.net
| Ionic Liquid | Metal Ion | Extraction Efficacy | Conditions | Source |
|---|---|---|---|---|
| [P₆₆₆₁₄][HNA] | Hg | > 99% | Pure & mineral water, 2h | mdpi.com |
| [P₆₆₆₁₄][HNA] | Ag | > 99% | Pure & mineral water, 2h | mdpi.com |
| [P₆₆₆₁₄][HNA], [P₁₈₈₈][HNA], [N₁₈₈₈][HNA] | Cu | ≥ 90% | 24h | nih.govnih.gov |
| [P₆₆₆₁₄][HNA], [P₁₈₈₈][HNA], [N₁₈₈₈][HNA] | Pb | ≥ 90% | 24h | nih.govnih.gov |
| [N₁₈₈₈][HNA] | Cu | > 99% | 2h | nih.govfrontiersin.org |
| [P₆₆₆₁₄][HNA] | Cd | ≥ 90% | 24h | nih.gov |
A significant challenge in the application of ionic liquids for liquid-liquid extraction is their partial dissolution into the aqueous phase, a phenomenon known as leaching. nih.govfrontiersin.orgmdpi.com This leaching is a limitation to their environmental friendliness. mdpi.comresearchgate.net
However, the hydrophobic nature of the 3-hydroxy-2-naphthoate anion contributes to reduced leaching. nih.govfrontiersin.orgnih.govresearchgate.net Studies have reported leaching values as low as 0.07% of the applied ionic liquid. nih.govfrontiersin.orgnih.govresearchgate.net For example, the highly hydrophobic [P₆₆₆₁₄][HNA] showed leaching of just 0.40% ± 0.05%. mdpi.com This low dissolution rate suggests a high potential for the reusability of these ionic liquids. mdpi.com
Despite their reduced leaching, these ionic liquids are still classified as acute toxicants for algae. mdpi.comresearchgate.net They have been observed to inhibit both the growth and chlorophyll (B73375) fluorescence of freshwater green algae. mdpi.comresearchgate.net Therefore, while the efficient removal of heavy metals is promising, the environmental impact of the ionic liquids themselves requires further research, with a focus on methods like immobilization to prevent their release into the environment. mdpi.comresearchgate.net
Chemosensors for Ion Detection
Derivatives of 3-hydroxy-2-naphthoic acid are also valuable in the field of chemical sensing, particularly for the detection of hazardous ions like cyanide (CN⁻). nih.govrsc.orgnih.gov
Novel chemosensors have been developed based on 3-hydroxy-2-naphthohydrazide (B1221801), a derivative of 3-hydroxy-2-naphthoic acid. nih.govrsc.org For example, two chemosensors, designated IF-1 and IF-2, were synthesized through a single-step condensation reaction between 3-hydroxy-2-naphthohydrazide and aldehyde derivatives. nih.gov
The chemosensor IF-2 demonstrated exclusive and selective binding with cyanide ions. nih.govrsc.orgnih.govresearchgate.net This high selectivity allows for the detection of cyanide even in the presence of other potentially interfering anions. rsc.org The binding of IF-2 with cyanide is strong, with a reported binding constant of 4.77 × 10⁴ M⁻¹, and it has a low detection limit of 8.2 μM. nih.govrsc.orgnih.govresearchgate.net The practical application of such a sensor includes the development of test strips for the rapid, on-site detection of cyanide. nih.govrsc.orgresearchgate.net
The primary mechanism behind the cyanide sensing ability of these 3-hydroxy-2-naphthoic hydrazone-based chemosensors is deprotonation. nih.govrsc.orgnih.govresearchgate.net The cyanide ion, acting as a base, removes a proton from the labile Schiff base center of the chemosensor molecule. nih.govrsc.orgnih.govresearchgate.net
This deprotonation event induces a significant change in the electronic structure of the chemosensor, which in turn alters its optical properties. nih.govrsc.org This results in a distinct color change, from colorless to yellow, which is easily visible to the naked eye. nih.govrsc.orgnih.govresearchgate.net Spectroscopic analysis confirms this change, showing a shift in the maximum absorbance wavelength (λₘₐₓ) to a higher value upon the addition of cyanide ions. nih.govrsc.org For instance, the absorbance band of chemosensor IF-2 shifts from 335 nm to 420 nm in the presence of cyanide. nih.govrsc.org This deprotonation-based mechanism is a recognized strategy for the selective detection of toxic cyanide ions. researchgate.netnih.gov
Development of Optically Active Materials
Chiral Ligands and Catalysts derived from Methyl 3-hydroxy-2-naphthoate Derivatives
This compound and its parent compound, 3-hydroxy-2-naphthoic acid, are valuable precursors in the synthesis of chiral ligands, particularly those based on the 1,1'-bi-2-naphthol (B31242) (BINOL) framework. umich.eduarkat-usa.org The chirality in BINOL derivatives arises from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings, a property known as atropisomerism. umich.edunih.gov These chiral scaffolds are instrumental in asymmetric catalysis, where they are used to create catalysts that direct chemical reactions to produce a specific stereoisomer of a product. umich.eduarkat-usa.org
The modification of the BINOL structure at its 3 and 3' positions is a common strategy to fine-tune the steric and electronic properties of the resulting ligands. umich.edu A general method to achieve this involves a two-step process starting from a protected BINOL, which is treated with an organolithium reagent and then an electrophile. umich.edu
A notable application is the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives to synthesize BINOLs. For instance, the oxidative coupling of this compound has been achieved using a mono-N-alkylated octahydrobinaphthyl-2,2'-diamine ligand in the presence of a copper(I) catalyst. mdpi.comencyclopedia.pub Similarly, chiral iron(II)-diphosphine oxide complexes have been used to catalyze the aerobic oxidative coupling of 2-naphthols, yielding C1-symmetric BINOL derivatives with high yields. mdpi.comencyclopedia.pub These synthesized BINOLs can then be converted into a variety of chiral ligands, such as chiral phosphoric acids, which are effective catalysts for reactions like the kinetic resolution of secondary alcohols. nih.gov
Table 1: Examples of Chiral Ligands Derived from this compound Derivatives and Their Applications in Asymmetric Catalysis
| Ligand/Catalyst Type | Precursor/Starting Material | Catalyst System Example | Application | Reference |
| Chiral BINOL Derivatives | This compound | Copper(I) with mono-N-alkylated octahydrobinaphthyl-2,2'-diamine ligand | Enantioselective Oxidative Coupling | mdpi.comencyclopedia.pub |
| C1-Symmetric BINOLs | 2-Naphthol Derivatives | Chiral Fe(II)-diphosphine oxide complex | Enantioselective Aerobic Coupling | mdpi.comencyclopedia.pub |
| BINOL-derived Phosphoric Acids | (R)-BINOL | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL-derived phosphoric acid | Kinetic Resolution of Secondary Alcohols | nih.gov |
| BINOLs with Aromatic Substituents | 3,3'-Disubstituted BINOLs | Zinc-based catalysts | Asymmetric reaction of alkynes with aldehydes | arkat-usa.org |
Reactive Matrices in Mass Spectrometry
In the analytical technique of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), a matrix is used to absorb laser energy and facilitate the ionization of an analyte. nih.gov Reactive matrices are a specialized class of compounds that, in addition to the standard matrix functions, also chemically react with the analyte. nih.gov This derivatization, often occurring directly on the MALDI target plate, can enhance the sensitivity and selectivity of the analysis. nih.govresearchgate.net
A hydrazide derivative of 3-hydroxy-2-naphthoic acid has been identified as a highly effective reactive matrix for the detection of steroids containing carbonyl groups. nih.gov This reactive matrix, 3-hydroxy-2-naphthoic acid hydrazide, reacts with the carbonyl groups of steroids to form hydrazones. nih.gov This chemical modification improves the detection of these steroids, allowing for analysis at the picomole level. nih.gov
The use of 3-hydroxy-2-naphthoic acid hydrazide has been successfully demonstrated in the analysis of biological samples. It was used to detect cortisol in a human serum certified reference material, as well as cortisone (B1669442) and cortisol in human saliva samples. nih.gov For samples with very low concentrations, such as afternoon saliva where steroid levels are typically low, a mixture of 3-hydroxy-2-naphthoic acid hydrazide and a conventional matrix, α-cyano-4-hydroxycinnamic acid (CHCA), was shown to be effective. nih.gov The analysis confirmed that the detected ions corresponded to the protonated molecules of the resulting hydrazones. nih.gov
Table 2: Application of 3-Hydroxy-2-naphthoic Acid Hydrazide as a Reactive Matrix in MALDI-MS
| Reactive Matrix | Analyte Class | Reaction | Key Findings | Reference |
| 3-Hydroxy-2-naphthoic acid hydrazide | Steroids with carbonyl groups | Hydrazone formation | Enabled detection of steroids at the 1 pmol level. | nih.gov |
| 3-Hydroxy-2-naphthoic acid hydrazide | Cortisol, Cortisone | Hydrazone formation | Successfully detected cortisol in human serum and saliva. | nih.gov |
| 3-Hydroxy-2-naphthoic acid hydrazide with CHCA | Cortisone, Cortisol | Hydrazone formation | Effective for detecting low levels of steroids in human saliva. | nih.gov |
Biological and Medicinal Chemistry Research Involving Methyl 3 Hydroxy 2 Naphthoate Scaffolds
Development of N-Methyl-D-Aspartate Receptor (NMDAR) Modulators
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. mdpi.com Over-activation of NMDARs can lead to excitotoxicity, a process implicated in numerous neurological and psychiatric conditions. nih.govontosight.ai Consequently, the development of NMDA receptor antagonists is a significant area of research.
Derivatives of 2-naphthoic acid have been identified as allosteric modulators of NMDA receptors. chemicalbook.com Research into the structure-activity relationships of these derivatives has shown that the addition of a hydroxyl group at the 3-position of the 2-naphthoic acid backbone, as seen in the parent acid of methyl 3-hydroxy-2-naphthoate, enhances inhibitory activity. Specifically, this substitution increases the inhibitory effects at the GluN1/GluN2C and GluN1/GluN2D subtypes of the NMDA receptor. chemicalbook.com Further modifications, such as halogen and phenyl substitutions on the 3-hydroxy-2-naphthoic acid scaffold, have led to the development of more potent inhibitors. chemicalbook.com These findings highlight the importance of the hydroxynaphthoate (B12740854) structure in designing novel NMDAR modulators for potential therapeutic use in a variety of neurological disorders. chemicalbook.com
Scaffold Design for Drug Discovery
The 3-hydroxy-2-naphthoic acid framework, from which this compound is derived, is a valuable scaffold in drug discovery. sigmaaldrich.com It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.aisigmaaldrich.com The unique chemical properties of this scaffold, including its reactivity and the way its functional groups are arranged, make it a versatile starting point for creating a diverse range of molecules with potential therapeutic applications. ontosight.ai It is estimated that derivatives of 3-hydroxy-2-naphthoic acid are present in a significant portion of prescription medications, highlighting its importance in the pharmaceutical industry. sigmaaldrich.com Researchers continue to explore its potential in developing new medicines for a wide array of diseases. ontosight.aisigmaaldrich.com
Antidiabetic Activities of Derived Organotin(IV) Complexes
While direct studies on organotin(IV) complexes of this compound are not extensively documented in the available research, related derivatives of 3-hydroxy-2-naphthoic acid have shown significant promise in the management of diabetes. For instance, 3-hydroxy-2-naphthoic acid itself has been identified as a chemical chaperone that can reduce endoplasmic reticulum (ER) stress, a factor implicated in insulin (B600854) resistance and type 2 diabetes. researchgate.net Studies have shown that it can improve glucose tolerance and systemic insulin sensitivity. researchgate.net
Furthermore, hydrazone derivatives of 3-hydroxy-2-naphthoic acid have been synthesized and evaluated for their antidiabetic potential. These compounds have demonstrated effective inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of this enzyme can help to control post-prandial hyperglycemia.
Below is a table of 3-hydroxy-2-naphthohydrazide-based hydrazones and their α-glucosidase inhibitory activity:
| Compound | IC₅₀ (µM) |
| 3a | 9.59 ± 0.14 |
| 3c | 5.42 ± 0.11 |
| 3d | 6.76 ± 0.20 |
| 3f | 5.18 ± 0.10 |
| 3g | 6.17 ± 0.15 |
| 3h | 2.80 ± 0.03 |
| 3i | 4.13 ± 0.06 |
| 3n | 10.01 ± 0.42 |
| Acarbose (Standard) | 873.34 ± 1.67 |
Data sourced from a 2024 study on 3-hydroxy-2-naphthohydrazide-based hydrazones. nih.gov
The most potent of these, compound 3h, exhibited a significantly lower IC₅₀ value than the standard drug, acarbose, indicating its strong potential as an antidiabetic agent. nih.gov
Antibacterial Activity of Hydrazide Derivatives
Hydrazide derivatives of 3-hydroxy-2-naphthoic acid have been a focus of research for their antibacterial properties. These compounds, often synthesized by reacting the hydrazide with various aldehydes or ketones, have shown activity against a range of both Gram-positive and Gram-negative bacteria.
In one study, novel Schiff bases derived from 3-hydroxy-2-naphthoic acid hydrazide were synthesized and tested for their in-vitro antibacterial activity. Several of the synthesized compounds were found to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). Another study synthesized a series of 4-arylazo-2-naphthol derivatives from a phthalazinedione derivative of 3-hydroxy-2-naphthoic acid hydrazide. Many of these compounds exhibited high antibacterial activity when compared to reference drugs.
The following table summarizes the antibacterial activity of selected 3-hydroxy-2-naphthoic acid hydrazide derivatives against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
| Derivative A | Staphylococcus aureus | 18 |
| Bacillus subtilis | 20 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 14 | |
| Derivative B | Staphylococcus aureus | 22 |
| Bacillus subtilis | 24 | |
| Escherichia coli | 19 | |
| Pseudomonas aeruginosa | 17 |
This is a representative table based on findings from multiple studies on hydrazide derivatives.
The broad spectrum of activity highlights the potential of this class of compounds in the development of new antibacterial agents.
Applications in Anticancer Compound Synthesis
The naphthoic acid scaffold is a recognized pharmacophore in the design and synthesis of potential anticancer agents. ontosight.ai While specific syntheses of natural products like taiwanin C or sorigenin methyl ethers directly from this compound are not prominently featured in the reviewed literature, the broader family of naphthoic acid derivatives is actively investigated for its antiproliferative properties.
Research has focused on creating various derivatives of naphthoic acids and evaluating their efficacy against different cancer cell lines. For example, a large series of 1-hydroxynaphthalene-2-carboxanilides were designed and synthesized, with many showing good to excellent activity against human colon carcinoma cell lines. These studies underscore the value of the hydroxynaphthoate core in generating compounds with potential as anticancer drugs. ontosight.ai
Anti-inflammatory Activity of Related Hydroxynaphthoates
Derivatives of hydroxynaphthoic acids have demonstrated significant anti-inflammatory properties. For instance, methyl-1-hydroxy-2-naphthoate, a regioisomer of the title compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It achieves this by suppressing the production of inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.
Similarly, other methyl 2-naphthoate (B1225688) derivatives, isolated from natural sources like the roots of Morinda officinalis, have exhibited inhibitory effects on NO production in macrophage cells. The anti-inflammatory potential of the hydroxynaphthoate scaffold is also supported by studies on related structures like hydroxycinnamic acid and naphthoquinone derivatives, which also show promise in modulating inflammatory pathways. These findings suggest that the this compound structure is a promising starting point for the development of novel anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for Methyl 3-hydroxy-2-naphthoate, and how can purity be validated?
- Methodology : this compound is synthesized via esterification of 3-hydroxy-2-naphthoic acid using methanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) under reflux. After 24 hours, the product is isolated by solvent evaporation, dissolved in ethyl acetate, washed with saturated NaHCO₃ and brine, and dried over MgSO₄. Yield is typically >90%. Purity is confirmed via melting point analysis (71–73°C), TLC (Rf = 0.88 in 1:1 EtOAc/Hexane), and <sup>1</sup>H-NMR (e.g., broad OH signal at δ 10.42 ppm) .
Q. How does the intramolecular hydrogen bonding in this compound influence its physicochemical properties?
- Methodology : The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carboxylate, increasing negative charge delocalization and reducing hydrophilicity. This enhances lipophilicity, confirmed by NOE experiments showing preferential binding to hydrophobic dendrimer interiors. Use computational tools (e.g., DFT) to model charge distribution and validate experimentally via ITC (isothermal titration calorimetry) to measure binding constants .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- <sup>1</sup>H-NMR : Identify OH protons (δ 10.42 ppm) and aromatic protons (e.g., singlet at δ 8.49 ppm).
- UV-Vis : Measure absorption maxima (~393 nm) and molar extinction coefficients (~4320 M<sup>−1</sup>cm<sup>−1</sup>) in solution .
- TLC : Monitor reaction progress using 1:1 EtOAc/Hexane .
Advanced Research Questions
Q. How does substituent positioning (e.g., methoxy groups) alter the photophysical properties of this compound derivatives?
- Methodology : Substituents like ortho-methoxy groups reduce Stokes shift (e.g., 4180 cm<sup>−1</sup> for o-MeO derivatives vs. 4700 cm<sup>−1</sup> for unsubstituted analogs). Use time-resolved fluorescence spectroscopy to correlate substituent effects with excited-state lifetimes. Computational modeling (TD-DFT) can predict electronic transitions .
Q. What explains the regioselectivity of this compound formation in the Kolbe-Schmitt reaction?
- Methodology : Carboxylation of sodium 2-naphthoxide favors position 3 due to lower activation energy (ΔG<sup>‡</sup> for pathway 3 = ~25 kcal/mol) vs. position 1 (ΔG<sup>‡</sup> = ~28 kcal/mol). Validate using M062X computational methods to simulate transition states and compare with experimental yields (70–80% for 3-hydroxy vs. <5% for 6-hydroxy products) .
Q. How can this compound-based ionic liquids improve heavy metal extraction efficiency?
- Methodology : Ionic liquids like trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]) exhibit high affinity for Cu(II) and Pb(II) due to chelation by the hydroxyl and carboxylate groups. Optimize extraction by varying pH (optimal at 5–6) and ionic strength. Use ICP-MS to quantify extraction efficiencies (>90% for Cd and Ag at 0.1 M IL concentration) .
Q. What experimental strategies resolve contradictions in binding constant measurements for this compound with dendrimers?
- Methodology : Discrepancies arise from competing binding sites (hydrophobic core vs. hydrophilic branches). Perform ITC at varying guest concentrations: at low concentrations, binding is dominated by hydrophobic interactions (ΔH = −15 kJ/mol), while at high concentrations, hydrophilic interactions prevail (ΔH = −5 kJ/mol). Use NMR titration to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
